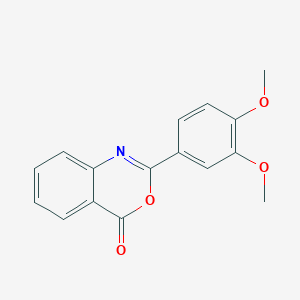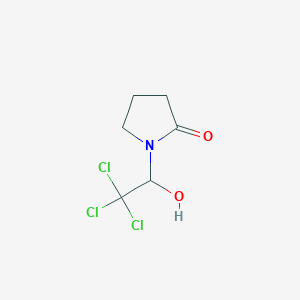![molecular formula C35H41Cl3N2O3 B11709447 1-{benzyl[2-(2,4,5-trichlorophenoxy)propanoyl]amino}-4-tert-butyl-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11709447.png)
1-{benzyl[2-(2,4,5-trichlorophenoxy)propanoyl]amino}-4-tert-butyl-N-(2,6-dimethylphenyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{benzyl[2-(2,4,5-trichlorophenoxy)propanoyl]amino}-4-tert-butyl-N-(2,6-dimethylphenyl)cyclohexanecarboxamide is a complex organic compound with a unique structure that combines various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{benzyl[2-(2,4,5-trichlorophenoxy)propanoyl]amino}-4-tert-butyl-N-(2,6-dimethylphenyl)cyclohexanecarboxamide involves multiple steps, each requiring specific reagents and conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
化学反応の分析
Types of Reactions
1-{benzyl[2-(2,4,5-trichlorophenoxy)propanoyl]amino}-4-tert-butyl-N-(2,6-dimethylphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups or replace existing ones.
科学的研究の応用
Chemistry: As a complex organic molecule, it can be used in studies of reaction mechanisms, synthesis of new compounds, and development of new materials.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular effects.
Medicine: Its potential biological activity also makes it a candidate for drug development, particularly in areas such as anti-inflammatory, anticancer, and antimicrobial research.
Industry: The compound could be used in the development of new materials, coatings, and other industrial applications.
作用機序
The mechanism by which 1-{benzyl[2-(2,4,5-trichlorophenoxy)propanoyl]amino}-4-tert-butyl-N-(2,6-dimethylphenyl)cyclohexanecarboxamide exerts its effects depends on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression. Detailed studies would be required to elucidate the exact mechanisms involved.
類似化合物との比較
Similar Compounds
Similar compounds to 1-{benzyl[2-(2,4,5-trichlorophenoxy)propanoyl]amino}-4-tert-butyl-N-(2,6-dimethylphenyl)cyclohexanecarboxamide include other cyclohexane derivatives with similar substituents, such as:
- 1-{benzyl[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-tert-butyl-N-(2,6-dimethylphenyl)cyclohexanecarboxamide
- 1-{benzyl[2-(2,4,5-trichlorophenoxy)propanoyl]amino}-4-tert-butyl-N-(2,4-dimethylphenyl)cyclohexanecarboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties
特性
分子式 |
C35H41Cl3N2O3 |
|---|---|
分子量 |
644.1 g/mol |
IUPAC名 |
1-[benzyl-[2-(2,4,5-trichlorophenoxy)propanoyl]amino]-4-tert-butyl-N-(2,6-dimethylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C35H41Cl3N2O3/c1-22-11-10-12-23(2)31(22)39-33(42)35(17-15-26(16-18-35)34(4,5)6)40(21-25-13-8-7-9-14-25)32(41)24(3)43-30-20-28(37)27(36)19-29(30)38/h7-14,19-20,24,26H,15-18,21H2,1-6H3,(H,39,42) |
InChIキー |
OPNRLMWZFIQXIH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCC(CC2)C(C)(C)C)N(CC3=CC=CC=C3)C(=O)C(C)OC4=CC(=C(C=C4Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-fluorophenyl)methylidene]propanehydrazide](/img/structure/B11709392.png)
![3-[(4-chlorophenyl)sulfanyl]-2-(dodecylsulfanyl)-5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzene-1,4-diol](/img/structure/B11709399.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B11709400.png)
![N-{5-chloro-2-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11709405.png)
![2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-nitrophenol](/img/structure/B11709408.png)

![4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol](/img/structure/B11709415.png)

![Ethyl 2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11709423.png)
![5-[(3-Bromophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B11709424.png)
![7-chloro-4-(3,5-dinitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709426.png)
![(5E)-5-(3-chlorobenzylidene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11709443.png)
![(2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B11709453.png)
